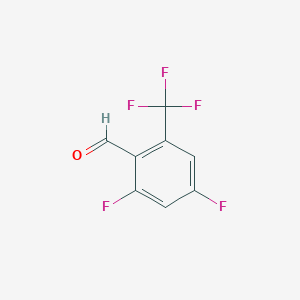
5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group, a methoxyphenyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with chloroacetyl chloride to form an intermediate, which is then cyclized with methylamine to yield the desired oxazole compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the oxazole ring.
Coupling Reactions: The methoxyphenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxazole, while oxidation can produce oxazole derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which 5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)-4-methyl-1,3-oxazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-(Chloromethyl)-2-phenyl-4-methyl-1,3-oxazole:
5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole: Lacks the methyl group, leading to variations in its biological activity and stability.
Uniqueness
5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole is unique due to the presence of all three substituents (chloromethyl, methoxyphenyl, and methyl) on the oxazole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C12H12ClNO2 |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
5-(chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C12H12ClNO2/c1-8-11(7-13)16-12(14-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3 |
Clé InChI |
NPGGDPQEMDENRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)C2=CC=C(C=C2)OC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


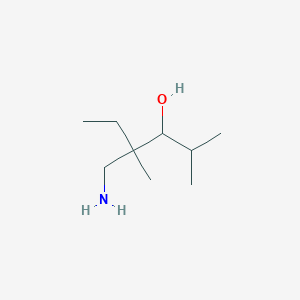
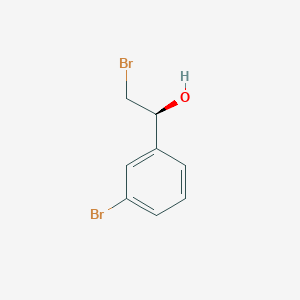
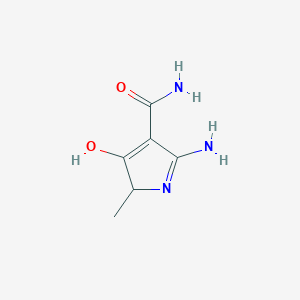
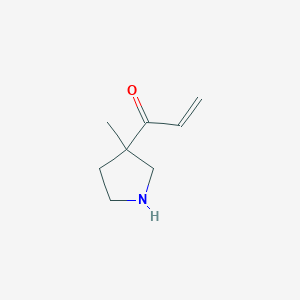
![Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13158232.png)
![2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine](/img/structure/B13158235.png)
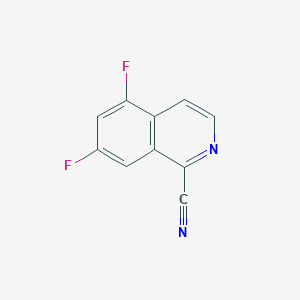
![2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride](/img/structure/B13158240.png)
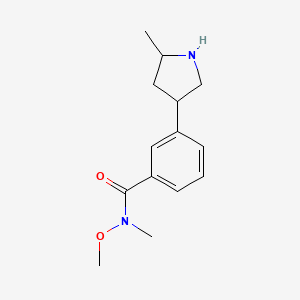

![3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid](/img/structure/B13158259.png)
